Magnesium phosphate

Catalog No.
S580013
CAS No.
7757-87-1
M.F
Mg3O8P2
M. Wt
262.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium phosphate

CAS Number

7757-87-1

Product Name

Magnesium phosphate

IUPAC Name

trimagnesium;diphosphate

Molecular Formula

Mg3O8P2

Molecular Weight

262.86 g/mol

InChI

InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6

InChI Key

GVALZJMUIHGIMD-UHFFFAOYSA-H

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]

solubility

INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN

Synonyms

magnesium hydrogen phosphate, magnesium orthophosphate, magnesium phosphate, magnesium phosphate (1:1), magnesium phosphate (2:1), magnesium phosphate (2:3), magnesium phosphate (USP), magnesium phosphate, dibasic, magnesium phosphate, monobasic, magnesium phosphate, tribasic, magnesium phosphate, tribasic, pentahydrate, newberyite, newberyte, trimagnesium orthophosphate

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]

The exact mass of the compound Magnesium phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold or hot water; insol in liquid ammonia; sol in ammonium salt soln. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Trimagnesium phosphate (Mg₃(PO₄)₂) is an inorganic salt of magnesium and phosphoric acid, typically supplied as a white, crystalline, odorless powder. Characterized by its high thermal stability, with a melting point of 1,184°C, and low solubility in water, it is readily soluble in dilute acids. These fundamental properties make it a critical precursor in the synthesis of advanced biomaterials, particularly magnesium phosphate cements and resorbable bone scaffolds, and a functional additive in food and pharmaceutical formulations where slow-release or pH buffering is required. Unlike highly soluble magnesium salts, its value lies in providing a stable, solid source of both magnesium and phosphate.

Substituting trimagnesium phosphate with seemingly similar compounds introduces significant performance risks. Highly soluble salts like magnesium chloride cannot replicate the controlled dissolution and reactivity required for cement formation or sustained nutrient release. Conversely, other low-solubility alternatives like magnesium oxide (MgO) offer different reaction kinetics and lack the phosphate component, making them unsuitable as a direct precursor for phosphate-based biomaterials. Even within phosphate salts, tricalcium phosphate (TCP), a common biomaterial substitute, exhibits a much slower degradation rate, failing to meet specifications for applications requiring rapid, synchronized bone regeneration and material resorption. These differences in solubility, degradation profile, and chemical reactivity make precise specification of trimagnesium phosphate critical for reproducible outcomes in both biomedical and industrial processes.

Accelerated In Vivo Degradation Rate for Rapid Bone Regeneration Scaffolds

In a direct in vivo comparison of 3D-printed scaffolds implanted in rabbit femoral condyles, trimagnesium phosphate (Mg₃(PO₄)₂) scaffolds demonstrated significantly faster and nearly complete degradation after 12 weeks. In contrast, the benchmark biomaterial, tricalcium phosphate (TCP), showed only slight degradation over the same period. This rapid resorption of the magnesium phosphate material was shown to correspond closely with the rate of new bone formation, a critical parameter for successful regenerative medicine applications.

Evidence DimensionIn Vivo Scaffold Degradation
Target Compound DataNearly complete degradation after 12 weeks
Comparator Or BaselineTricalcium Phosphate (TCP): only slight degradation after 12 weeks
Quantified DifferenceQualitatively significant; Mg₃(PO₄)₂ degrades orders of magnitude faster than TCP in a 12-week timeframe
Conditions3D-printed scaffolds implanted into the lateral femoral condyle of rabbits, evaluated at 6, 12, and 24 weeks.

For developers of resorbable orthopedic implants, selecting Mg₃(PO₄)₂ over TCP is a critical decision to achieve a degradation profile that matches the pace of natural bone healing.

Superior Mechanical Strength in Cement Formulations Compared to Calcium Phosphate

Magnesium phosphate-based cements consistently demonstrate higher compressive strength and faster setting times compared to traditional calcium phosphate cements (CPCs). For instance, a novel calcium-magnesium phosphate cement (CMPC) formulated from magnesium-containing precursors showed markedly better mechanical properties than control CPC or pure magnesium phosphate cement (MPC) formulations. Another study developing a magnesium calcium phosphate biocement (MCPB) from MgO and Ca(H₂PO₄)₂·H₂O achieved a maximum compressive strength of 73 MPa, significantly higher than typical CPCs which are often below 35 MPa.

Evidence DimensionCompressive Strength of Cement
Target Compound DataUp to 73 MPa in optimized magnesium-calcium phosphate formulations
Comparator Or BaselineCalcium Phosphate Cements (CPCs): Often below 35 MPa
Quantified Difference>2x increase in compressive strength in some formulations
ConditionsHardened biocement formulations, set for 48 hours.

For load-bearing bone void fillers or rapid-setting repair materials, using a magnesium phosphate-based precursor is essential for achieving the required mechanical strength that calcium-based systems often fail to provide.

High Thermal Stability for Ceramic and Refractory Processing

Anhydrous trimagnesium phosphate (CAS 7757-87-1) exhibits high thermal stability, with a melting point of 1,184°C. This contrasts sharply with hydrated or hydrogen-containing magnesium phosphates, such as newberyite (MgHPO₄·3H₂O), which precipitate from certain cement reactions and are not stable at high temperatures. The anhydrous form is obtained by heating hydrated precursors to 400°C to remove water of crystallization. This inherent stability makes the anhydrous compound a suitable raw material for manufacturing processes requiring high sintering temperatures, such as in the production of specialty ceramics, glass, and refractory binders.

Evidence DimensionThermal Stability (Melting Point)
Target Compound Data1,184 °C
Comparator Or BaselineHydrated magnesium phosphates (e.g., MgHPO₄·3H₂O): Decompose at much lower temperatures
Quantified DifferenceHigh stability suitable for calcination/sintering vs. thermal decomposition
ConditionsHigh-temperature processing.

Procuring the anhydrous trimagnesium phosphate is non-negotiable for applications involving high-temperature sintering, as hydrated or dibasic forms would decompose and fail during processing.

Precursor for Rapidly Resorbing Bone Scaffolds in Orthopedics

Based on its significantly faster in vivo degradation compared to tricalcium phosphate, trimagnesium phosphate is the material of choice for 3D-printed or porous bone scaffolds designed for defects where rapid replacement by native bone is paramount. Its resorption rate is well-matched to the pace of osteoregeneration, making it suitable for non-load-bearing applications in maxillofacial and orthopedic surgery.

High-Strength Component in Fast-Setting Biocements

The compound's ability to form cements with high compressive strength makes it a critical raw material for developing robust, fast-setting bone void fillers and dental cements. Formulations leveraging magnesium phosphate chemistry can achieve mechanical properties superior to those of standard calcium phosphate cements, enabling their use in more demanding repair applications.

Raw Material for High-Temperature Ceramic and Glass Manufacturing

The high melting point and thermal stability of anhydrous trimagnesium phosphate make it a preferred precursor for specialty ceramics and glasses that undergo high-temperature sintering. Unlike hydrated phosphates, it maintains its integrity during thermal processing, ensuring the desired final material properties.

Functional pH-Regulating Excipient in Formulations

In food and pharmaceutical applications, trimagnesium phosphate serves as a pH regulator and anti-caking agent. Its low water solubility provides a buffering effect, contrasting with highly soluble salts that would cause rapid pH shifts. This makes it a valuable excipient for stabilizing powdered formulations and controlling acidity in processed foods.

Physical Description

NKRA

Color/Form

RHOMBIC PLATES

Hydrogen Bond Acceptor Count

8

Exact Mass

261.8619660 g/mol

Monoisotopic Mass

261.8619660 g/mol

Heavy Atom Count

13

Taste

tasteless

Density

Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66

Odor

odorless

Melting Point

1,184 °C

UNII

XMK14ETW2D

Related CAS

10043-83-1 (Parent)

Therapeutic Uses

...MAGNESIUM PHOSPHATE, NF...CLASSIFIED AS NONSYSTEMIC GASTRIC ANTACID, BUT...EFFICACY IS LOW &.../IT IS/ SELDOM EMPLOYED.
NUTRIENT &/OR DIETARY SUPPLEMENT

Mechanism of Action

IT NEUTRALIZES EXCESS ACID OF STOMACH BUT PRODUCES NO EXCESS ALKALINIZATION OF SYSTEM. IT HAS MILD LAXATIVE ACTION.

Other CAS

7757-87-1

Metabolism Metabolites

...A new component of calculi, trimagnesium orthophosphate /is described/. In a microscopical study of thin sections from 3,500 urinary calculi we detected this compound in 14 stones, all of which contained struvite. New data suggest that trimagnesium orthophosphate is a transformation product of struvite. This well-crystallized substance was always detected a few days after the surgical extraction of struvite kidney stones, in contrast to the newberyite that appears on the surface of very old removed stones or after long exposure of stones to the atmosphere.

Associated Chemicals

Trimagnesium phosphate octahydrate; 13446-23-6[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-67]
Trimagnesium phosphate pentahydrate; 7757-87-1[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-67]

Wikipedia

Trimagnesium_phosphate

Use Classification

Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents
Cosmetics -> Bulking; Anticaking; Opacifying

Methods of Manufacturing

BY PRECIPITATION USING AQ SOLN OF TRIBASIC SODIUM PHOSPHATE AND MAGNESIUM SULFATE OR CHLORIDE. PRECIPITATE OF MAGNESIUM PHOSPHATE IS WASHED WITH WATER UNTIL...FREE OF SULFATE & THEN DRIED AT LOW TEMP.
REACTION OF MAGNESIUM OXIDE & PHOSPHORIC ACID @ HIGH TEMPERATURES.

General Manufacturing Information

Phosphoric acid, magnesium salt (2:3): ACTIVE
BY-PRODUCT OF CELLULOSE & PAPER MANUFACTURED BY MAGNESIUM BISULFITE PROCESS. IT CONTAINS ABOUT 6% MAGNESIUM & 17% PHOSPHORIC ANHYDRIDE.

Dates

Last modified: 08-15-2023
DIMDI Product Information: BIOMAGNESIN (magnesium citrate and magnesium phosphate ) oral lozenge

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